p-Chloromethyl-methoxy-calix[4]arene
Overview
Description
P-Chloromethyl-methoxy-calix4arene (PMC) is a type of macrocyclic molecule belonging to the calixarene family. It is a synthetic compound that has been widely used in various scientific research applications due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of p-Chloromethyl-methoxy-calix4arene involves the silylation of nanoclay using (3-aminopropyl)trimethoxysilane (APTMS) as a coupling agent . The calix4arenes derivatives were synthesized and characterized by IR spectroscopy and 1 HNMR . The grafting of the doubly functionalized calix4arene onto clay surfaces was performed through a nucleophilic reaction .Molecular Structure Analysis
The molecular structure of p-Chloromethyl-methoxy-calix4arene was analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and 29 Si and 13 C solid-state NMR .Chemical Reactions Analysis
P-Chloromethyl-methoxy-calix4arene has been identified as a high-resolution negative-tone resist for electron-beam lithography. Its properties, including a resolution of less than 8 nm and high solubility in Cl-free solvents, make it an exceptional choice among calixarene resists for lithography applications.Physical And Chemical Properties Analysis
P-Chloromethyl-methoxy-calix4arene has unique physical and chemical properties that make it suitable for various applications. For instance, it has a high resolution of less than 8 nm and high solubility in Cl-free solvents . These properties make it an excellent choice for use as a resist in electron-beam lithography .Scientific Research Applications
High-Resolution Electron-Beam Lithography
p-Chloromethyl-methoxy-calix[4]arene (CMC4) has been identified as a high-resolution negative-tone resist for electron-beam lithography. Its properties, including a resolution of less than 8 nm and high solubility in Cl-free solvents, make it an exceptional choice among calixarene resists for lithography applications (Ishida et al., 2003).
Conformational Interconversion in Calixcrowns
Research on tetramethoxycalix[4]arenes bridged by a polyether chain at the upper rim (upper rim calixcrowns) revealed their flexible nature and the mechanism of their conformational interconversion. This study highlights the diverse pathways of conformational change, important in understanding the chemical behavior of these compounds (Loon et al., 1991).
Synthesis of Asymmetrically Substituted Calix[4]arenes
The stereoselective acylation of calix[4]arenes, leading to chiral asymmetrically substituted calix[4]arenecarbamates, was explored, contributing to the field of organic synthesis and molecular design (Boyko et al., 2006).
Host-Guest Interaction Studies
Studies on the host-guest interactions of p-(dimethyloxy)calix[6]arene with methyl-4,4′-bipyridinium hexafluorophosphate offered insights into the molecular recognition and binding properties of calixarene derivatives (Ding et al., 2021).
Synthesis of Water-Soluble Macrocycle Hosts
Chloromethylation of calix[4]arene was utilized to introduce phosphonic acid groups, creating water-soluble macrocycles with potential applications in Host Guest Chemistry (Almi et al., 1989).
Electrochemical Recognition of Metal Ions
Research on calix[4]arene derivatives explored their potential as hosts for recognizing alkali metal ions at the interface between two immiscible electrolyte solutions, demonstrating their applicability in electrochemical sensing (Zhan et al., 2003).
Synthesis of Calix[4]arene Derivatives for Chromogenic Sensing
Calix[4]arene derivatives were synthesized and evaluated for their chromogenic properties, especially in detecting Hg2+ ions, highlighting their potential as sensitive molecular sensors (Kao et al., 2005).
Nanocomposite Synthesis and Characterization
The synthesis and characterization of a calix[4]arene-grafted silylated clay nanocomposite were explored, offering insights into the creation of novel materials with specific functionalities (Abbassi et al., 2021).
Study of X-Ray Diffraction in Calix[4]arene Derivatives
New calix[4]arene derivatives were synthesized and characterized, with X-ray diffraction studies providing valuable structural information, essential for understanding their chemical and physical properties (Namor et al., 1998).
Extraction Properties of Chromogenic Calix[4]arene Derivatives
The extraction properties of new series of chromogenic calix[4]arene derivatives were studied, focusing on their interactions with metal ions and their potential applications in extraction technologies (Halouani et al., 2002).
properties
IUPAC Name |
5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDKRIMIXMVMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446281 | |
Record name | p-Chloromethyl-methoxy-calix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chloromethyl-methoxy-calix[4]arene | |
CAS RN |
139934-98-8 | |
Record name | p-Chloromethyl-methoxy-calix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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